molecular formula C17H21BrClNO4 B2497369 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate CAS No. 2126159-88-2

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B2497369
CAS No.: 2126159-88-2
M. Wt: 418.71
InChI Key: VLIITPXHANWHTA-UHFFFAOYSA-N
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Description

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C17H21BrClNO4 It is a pyrrolidine derivative, characterized by the presence of tert-butyl, methyl, bromo, and chloro substituents on its phenyl ring

Mechanism of Action

  • Action Environment

    The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. This compound is stored at room temperature , suggesting it is stable under these conditions.

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, bromo, and chloro groups are introduced through various substitution reactions. For example, bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate include other pyrrolidine derivatives with different substituents. For example:

    1-tert-butyl 3-methyl 3-(4-bromo-2-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorine substituent instead of chlorine.

    1-tert-butyl 3-methyl 3-(4-chloro-2-bromophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with the positions of bromine and chlorine swapped.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrClNO4/c1-16(2,3)24-15(22)20-8-7-17(10-20,14(21)23-4)12-6-5-11(18)9-13(12)19/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIITPXHANWHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-88-2
Record name 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate
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